N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
CAS No.: 1226449-61-1
Cat. No.: VC7058148
Molecular Formula: C19H22ClFN4O2
Molecular Weight: 392.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226449-61-1 |
|---|---|
| Molecular Formula | C19H22ClFN4O2 |
| Molecular Weight | 392.86 |
| IUPAC Name | N-(4-chloro-2-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
| Standard InChI | InChI=1S/C19H22ClFN4O2/c1-12-4-3-7-25(10-12)19-22-13(2)8-18(24-19)27-11-17(26)23-16-6-5-14(20)9-15(16)21/h5-6,8-9,12H,3-4,7,10-11H2,1-2H3,(H,23,26) |
| Standard InChI Key | JEKWWKXDACABRL-UHFFFAOYSA-N |
| SMILES | CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=C(C=C(C=C3)Cl)F)C |
Introduction
Structural Features:
-
Core Scaffold: The compound features a pyrimidine ring substituted with a methyl group and a 3-methylpiperidinyl moiety.
-
Functional Groups:
-
A chloro-fluorophenyl group attached to the nitrogen atom.
-
An ether linkage connecting the pyrimidine core to an acetamide group.
-
Synthesis
The synthesis of this compound typically involves multi-step reactions, including:
-
Formation of the Pyrimidine Core:
-
A reaction between appropriate precursors such as methyl-substituted pyrimidines and alkylating agents.
-
-
Introduction of Piperidine Substituent:
-
Nucleophilic substitution to attach the 3-methylpiperidinyl group to the pyrimidine scaffold.
-
-
Coupling with Chloro-Fluorophenyl Derivative:
-
Amide bond formation using coupling reagents like EDC or HATU.
-
-
Final Etherification Step:
-
Linking the pyrimidine core to the acetamide moiety through an ether bond.
-
Purification Methods:
-
Chromatography (e.g., silica gel column chromatography).
-
Crystallization for isolating high-purity compounds.
Spectroscopic Techniques:
-
NMR (Nuclear Magnetic Resonance):
-
Proton () and Carbon () NMR for structural elucidation.
-
Typical signals include aromatic protons (6–8 ppm), aliphatic methyl groups (0.8–2 ppm), and amide protons (~7–9 ppm).
-
-
IR (Infrared Spectroscopy):
-
Characteristic peaks for:
-
Amide C=O stretching (~1650 cm).
-
C-F stretching (~1100 cm).
-
N-H stretching (~3200 cm).
-
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at (M+H).
-
-
X-Ray Crystallography:
-
For confirming stereochemistry and molecular conformation.
-
Pharmacological Applications:
The compound's structure suggests potential activity in the following areas:
-
Kinase Inhibition:
-
The pyrimidine core is a common pharmacophore in kinase inhibitors, targeting enzymes involved in cancer progression.
-
-
Antimicrobial Activity:
-
The presence of halogenated phenyl groups may enhance interactions with bacterial or fungal enzymes.
-
-
Anti-inflammatory Properties:
-
Similar compounds have been explored for inhibiting inflammatory pathways like COX or LOX enzymes.
-
In Silico Studies:
-
Molecular docking studies could evaluate its binding affinity to specific protein targets.
-
ADME (Absorption, Distribution, Metabolism, Excretion) profiling predicts favorable drug-like properties.
Future Research Directions
-
Biological Testing:
-
Evaluate its activity against cancer cell lines or microbial strains.
-
-
Structure-Activity Relationship (SAR):
-
Modify substituents on the pyrimidine ring or phenyl group to optimize potency.
-
-
Toxicity Studies:
-
Assess cytotoxicity in vitro and pharmacokinetics in vivo.
-
This compound represents a promising scaffold for developing new therapeutic agents due to its versatile chemical structure and potential biological activities. Further experimental studies are required to fully explore its pharmacological potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume